methyl N-{[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetyl}glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-{[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetyl}glycinate is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetyl}glycinate involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction typically involves the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetyl}glycinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Methyl N-{[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetyl}glycinate has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-{[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetyl}glycinate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, inhibition of oxidative stress, and regulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other flavonoids with related structures, such as:
- Kaempferol-3-O-glucoside-7-O-rhamnoside
- Quercetin 3-rutinoside-7-glucuronide
- Luteolin 4’-glucoside 7-galacturonide
Uniqueness
Methyl N-{[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetyl}glycinate is unique due to its specific structural features, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications .
Biological Activity
Methyl N-{[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetyl}glycinate is a complex organic compound that belongs to the flavonoid class. Flavonoids are recognized for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H27NO7 with a molecular weight of approximately 429.5 g/mol. The structure consists of a benzo[c]pyrano moiety linked to an acetylated glycinate group.
Property | Value |
---|---|
Molecular Formula | C23H27NO7 |
Molecular Weight | 429.5 g/mol |
IUPAC Name | methyl 2-[[2-[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydroisochromeno[3,4-f]chromen-11-yl)oxy]acetyl]amino]acetate |
InChI Key | LWDDOHYGCYHCAC-UHFFFAOYSA-N |
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties. This compound has been shown to exhibit significant free radical scavenging activity. In vitro studies have demonstrated that it can effectively neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in cell cultures. For instance:
- Study Findings : A study published in the Journal of Ethnopharmacology reported that derivatives of similar flavonoids exhibited inhibition of COX enzymes (cyclooxygenases), which play a crucial role in inflammatory processes.
Antimicrobial Activity
The antimicrobial activity of flavonoids has been widely documented. Preliminary studies suggest that methyl N-{[(2,2-dimethyl...]} exhibits antimicrobial effects against various bacterial strains. For example:
- Bacterial Strains Tested : The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
Cytotoxicity and Cancer Research
There is emerging evidence regarding the cytotoxic effects of flavonoid compounds on cancer cells. Methyl N-{[(2,2-dimethyl...]} has shown potential in inducing apoptosis in cancer cell lines:
- Cell Lines : Studies have indicated that this compound can induce cell cycle arrest and apoptosis in human breast cancer cells (MCF7) with an IC50 value around 15 μM .
Case Study 1: Antioxidant Efficacy
In a controlled study examining the antioxidant capacity of various flavonoids including methyl N-{[(2,2-dimethyl...]}:
- Methodology : DPPH radical scavenging assay was employed.
Compound | IC50 (μM) |
---|---|
Methyl N-{[(2,2-dimethyl...]} | 12 |
Quercetin | 15 |
Ascorbic Acid | 10 |
Case Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory mechanism revealed:
-
Experimental Setup : RAW264.7 macrophages were treated with the compound.
- Results : Significant reduction in TNF-alpha levels was observed (p < 0.05).
Properties
Molecular Formula |
C23H27NO7 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
methyl 2-[[2-[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydroisochromeno[3,4-f]chromen-11-yl)oxy]acetyl]amino]acetate |
InChI |
InChI=1S/C23H27NO7/c1-23(2)9-8-15-16(31-23)10-17(29-12-18(25)24-11-19(26)28-3)20-13-6-4-5-7-14(13)22(27)30-21(15)20/h10H,4-9,11-12H2,1-3H3,(H,24,25) |
InChI Key |
LWDDOHYGCYHCAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)NCC(=O)OC)C4=C(CCCC4)C(=O)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.